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molecular formula C21H36O8 B8454781 Nonanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester CAS No. 537698-64-9

Nonanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester

Cat. No. B8454781
M. Wt: 416.5 g/mol
InChI Key: GLQNWJPLECTESO-UHFFFAOYSA-N
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Patent
US07629383B2

Procedure details

Caesium carbonate (32.6 g; 0.120 mol) was added to a stirred solution of nonanedioic acid (9.4 g; 50.0 mmol), chloromethyl pivalate (15.1 g; 0.10 mmol), and NaI (0,5 g; 3.3 mmol) in dry N,N-dimethylformamide (50 mL). The mixture was stirred for 2 days at ca. 40° C. (bath temperature) under argon. Excess solvent was evaporated off at ca. 35° C. (bath temperature) and 5 to 1 mm Hg. The residue was dissolved in water (50 mL) and diethyl ether (25 mL). The aqueous portion was extracted with ether (1×15 mL) and the combined ether solutions were washed with saturated NaCl solution (1×10 mL) and dried (Na2SO4). Filtration and evaporation left 12.34 g (59%) after pumping out to 0.2 mm Hg. 1H NMR (200 MHz; CDCl3): δ 1.20 (20H, s), 1.32 (4H, s), 1.63 (4H, m), 2.35 (4H, t, J=7.4 Hz), 5.76 (4H, d, J=2.8 Hz). 13C NMR (50 MHz; CDCl3): δ 24.58, 26.84, 28.80, 29.01, 33.92, 38.73, 79.22, 164.87, 172.29, MS(ES):439.3 [M+Na]+.
Name
Caesium carbonate
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[C:7]([OH:19])(=[O:18])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[C:20]([O:26][CH2:27]Cl)(=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22].[Na+].[I-].CN(C)[CH:33]=[O:34]>>[CH3:22][C:21]([CH3:24])([CH3:23])[C:20]([O:26][CH2:27][O:16][C:15](=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([O:19][CH2:1][O:4][C:33](=[O:34])[C:21]([CH3:23])([CH3:22])[CH3:20])=[O:18])=[O:25] |f:0.1.2,5.6|

Inputs

Step One
Name
Caesium carbonate
Quantity
32.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9.4 g
Type
reactant
Smiles
C(CCCCCCCC(=O)O)(=O)O
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Name
Quantity
3.3 mmol
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 days at ca. 40° C. (bath temperature) under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess solvent was evaporated off at ca. 35° C. (bath temperature) and 5 to 1 mm Hg
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with ether (1×15 mL)
WASH
Type
WASH
Details
the combined ether solutions were washed with saturated NaCl solution (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
WAIT
Type
WAIT
Details
left 12.34 g (59%)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CC(C(=O)OCOC(CCCCCCCC(=O)OCOC(C(C)(C)C)=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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